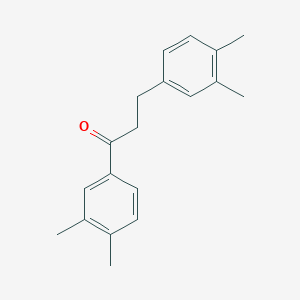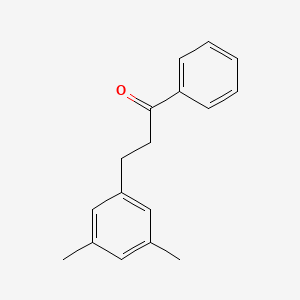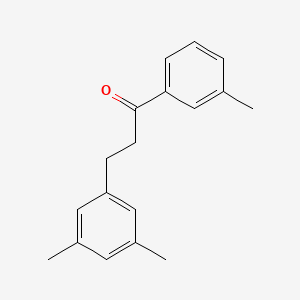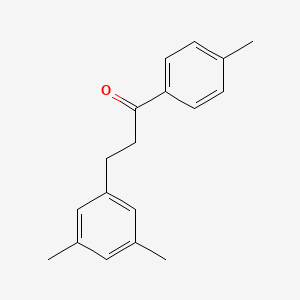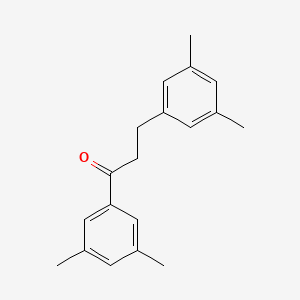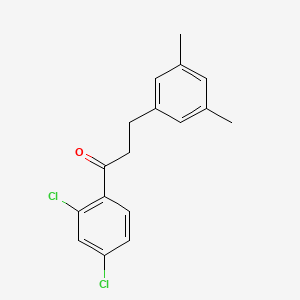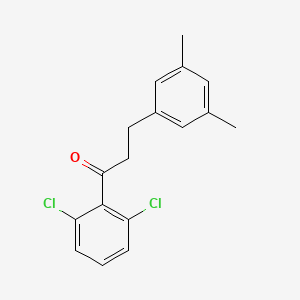![molecular formula C15H21NO3 B1360715 7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid CAS No. 951889-07-9](/img/structure/B1360715.png)
7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid” is a complex organic molecule. It likely contains a heptanoic acid backbone with a dimethylamino phenyl group attached . Similar compounds, such as 3-(N,N-Dimethylamino)phenylboronic acid, are used in the synthesis of various protein effectors .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various condensation reactions . For example, Michler’s ketone, an organic compound with a similar structure, is synthesized using the Friedel-Crafts acylation of dimethylaniline with phosgene .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds. These structures are integral to a wide range of pharmaceuticals and are often used in the development of new medications. The N,N-dimethylamino group can act as a directing group in chemical reactions, facilitating the formation of complex cyclic structures that are of significant interest in medicinal chemistry .
Antimicrobial Agents
The structural features of 7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid make it a candidate for the development of new antimicrobial agents. Its ability to interact with bacterial cell membranes and disrupt their integrity makes it a potential compound for treating infections caused by Gram-positive and Gram-negative bacteria, as well as fungi .
Dyeing Polyester Fabrics
In the textile industry, this compound can be used to create disperse dyes for dyeing polyester fabrics. Its chemical structure allows it to bind to the polyester fibers, providing vibrant colors that are resistant to washing, light, and perspiration. Additionally, it can be modified to enhance the antimicrobial properties of the dyed fabrics .
Enaminone-Based Reagents
7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid can be utilized as an enaminone-based reagent. Enaminones are versatile intermediates in organic synthesis and can lead to a variety of biologically active molecules. They are particularly useful in the construction of complex molecular architectures .
Nonlinear Optical Materials
The compound’s structure is conducive to the development of materials with nonlinear optical (NLO) properties. These materials are crucial for applications in photonics, such as in the creation of optical switches and modulators. The presence of the N,N-dimethylamino group can enhance the electron-donating ability, which is a desirable trait in NLO materials .
Nanoparticle Surface Functionalization
7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid can be used to functionalize the surface of nanoparticles. This process can impart specific properties to the nanoparticles, such as targeting abilities for drug delivery systems or enhanced interaction with biological tissues for imaging applications .
Propiedades
IUPAC Name |
7-[3-(dimethylamino)phenyl]-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-16(2)13-8-6-7-12(11-13)14(17)9-4-3-5-10-15(18)19/h6-8,11H,3-5,9-10H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOANATNTNFZMQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256450 |
Source


|
| Record name | 3-(Dimethylamino)-ζ-oxobenzeneheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid | |
CAS RN |
951889-07-9 |
Source


|
| Record name | 3-(Dimethylamino)-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethylamino)-ζ-oxobenzeneheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

